

The Allosteric Binding Site of SHP099 on SHP2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-ERK MAP kinase cascade. Its dysregulation through activating mutations or overexpression is implicated in various human diseases, most notably in several forms of cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the binding site and mechanism of action of SHP099, a first-in-class, potent, and selective allosteric inhibitor of SHP2.

SHP2 Structure and Allosteric Regulation

SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive, auto-inhibited state, the N-SH2 domain blocks the active site of the PTP domain, preventing substrate binding.[1] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins, which induces a conformational change that relieves this auto-inhibition and opens the PTP active site.[1]

Allosteric inhibitors like SHP099 function by stabilizing the inactive, auto-inhibited conformation of SHP2.[2][3] This mechanism of action offers a distinct advantage over active-site inhibitors, which often suffer from poor selectivity and bioavailability.



The SHP099 Binding Site: A Tri-Domain Interface

Crystallographic studies of SHP2 in complex with SHP099 (PDB ID: 5EHR) have revealed a unique allosteric binding pocket located at the interface of the N-SH2, C-SH2, and PTP domains.[2][4] SHP099 acts as a "molecular glue," effectively locking the three domains together and stabilizing the closed, inactive conformation of the enzyme.

The key interactions between SHP099 and SHP2 involve residues from all three domains:

- N-SH2 Domain: The inhibitor interacts with residues in the N-SH2 domain.
- C-SH2 Domain: The C-SH2 domain also contributes to the binding pocket.
- PTP Domain: Residues from the PTP domain form crucial hydrogen bonds with the inhibitor.
 [2]

Specifically, hydrogen bonds are formed with Arg111 and Phe113, which are located in the linker region between the N-SH2 and C-SH2 domains, as well as with Glu250 of the PTP domain.[2] This network of interactions holds the N-SH2 domain in place over the PTP active site, preventing the conformational change required for SHP2 activation.

Quantitative Binding Data

The potency of SHP099 has been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for SHP099's interaction with wild-type and mutant forms of SHP2.

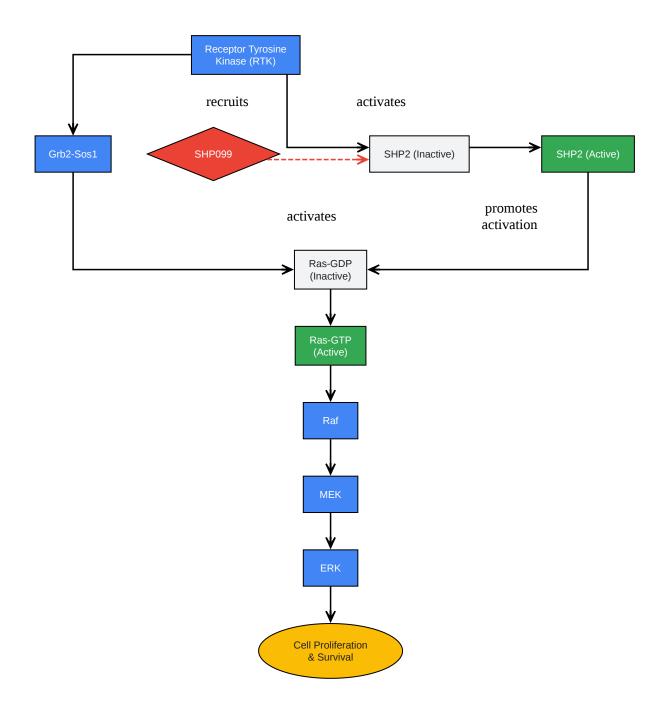


Parameter	Value	Cell Line/Assay Condition	Reference
IC50 (SHP2 WT)	0.071 μΜ	Biochemical Assay	[2]
IC50 (SHP2 WT)	70 nM	Biochemical Assay	[5]
IC50 (MV4-11 cells)	0.32 μΜ	Cell-based Assay	[5]
IC50 (TF-1 cells)	1.73 μΜ	Cell-based Assay	[5]
IC50 (SHP2 D61Y)	1.241 μΜ	Biochemical Assay	[5]
IC50 (SHP2 E69K)	0.416 μΜ	Biochemical Assay	[5]
IC50 (SHP2 A72V)	1.968 μΜ	Biochemical Assay	[5]
IC50 (SHP2 E76K)	2.896 μΜ	Biochemical Assay	[5]

Signaling Pathway Inhibition

SHP099's stabilization of the inactive conformation of SHP2 leads to the suppression of the RAS-ERK signaling pathway. By preventing SHP2 from dephosphorylating its substrates, SHP099 effectively blocks downstream signaling, which in turn inhibits the proliferation of cancer cells driven by receptor tyrosine kinases.[2]





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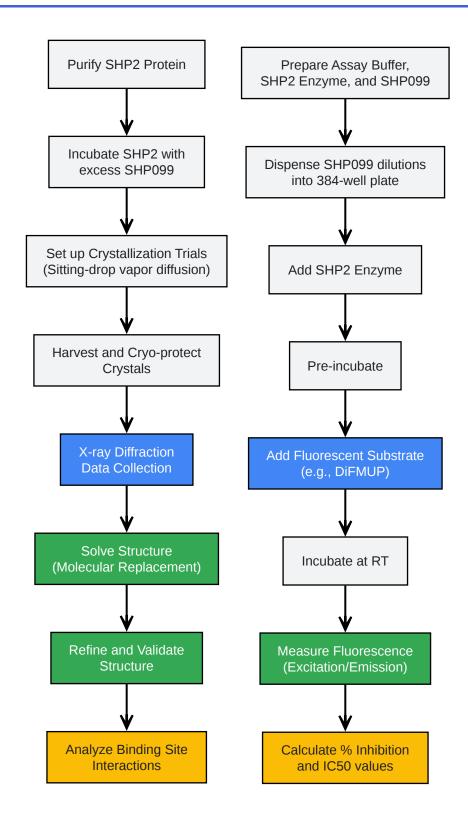
Figure 1: SHP2 Signaling Pathway and Inhibition by SHP099.



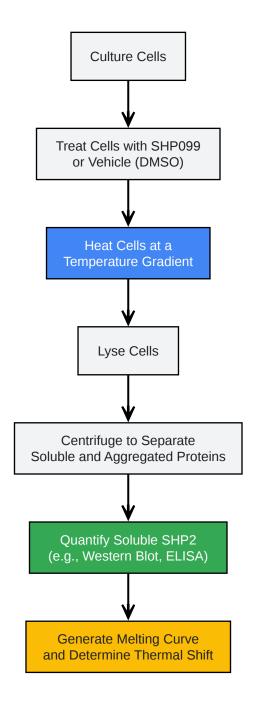
Experimental Protocols X-ray Crystallography for Co-crystal Structure Determination

To determine the binding mode of SHP099, co-crystallization of the SHP2 protein with the inhibitor is performed.









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References



- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
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